4,6-Diethoxypyrimidine-2(1H)-thione
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Overview
Description
4,6-Diethoxypyrimidine-2(1H)-thione: is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that are widely studied due to their significant roles in biological systems, particularly as components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diethoxypyrimidine-2(1H)-thione typically involves the reaction of ethyl cyanoacetate with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization process to form the pyrimidine ring. The general reaction conditions include:
Reagents: Ethyl cyanoacetate, thiourea, sodium ethoxide
Solvent: Ethanol
Temperature: Reflux conditions
Reaction Time: Several hours until completion
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,6-Diethoxypyrimidine-2(1H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Scientific Research Applications
Chemistry: 4,6-Diethoxypyrimidine-2(1H)-thione is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism of action of 4,6-Diethoxypyrimidine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 4,6-Dimethoxypyrimidine-2(1H)-thione
- 4,6-Diethoxypyrimidine
- 2-Amino-4,6-dimethoxypyrimidine
Comparison: 4,6-Diethoxypyrimidine-2(1H)-thione is unique due to the presence of both ethoxy and thione groups, which confer distinct chemical reactivity and biological activity. Compared to 4,6-Dimethoxypyrimidine-2(1H)-thione, the ethoxy groups provide different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems. The thione group also differentiates it from 4,6-Diethoxypyrimidine, adding sulfur-based reactivity that can be exploited in various applications.
Properties
IUPAC Name |
4,6-diethoxy-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-11-6-5-7(12-4-2)10-8(13)9-6/h5H,3-4H2,1-2H3,(H,9,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGBHQJTKUBXIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=S)N1)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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